molecular formula C9H11N5O3 B080005 D-Biopterin CAS No. 13039-62-8

D-Biopterin

Cat. No.: B080005
CAS No.: 13039-62-8
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-AWFVSMACSA-N
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Description

D-Biopterin is a pterin derivative and a specific stereoisomer of the biopterin molecule. Biopterins are crucial endogenous enzyme cofactors that play a fundamental role in various biological systems . The naturally predominant form in mammals is L-biopterin, which is a component of the vital cofactor tetrahydrobiopterin (BH4). Tetrahydrobiopterin is an essential cofactor for aromatic amino acid hydroxylases, which are enzymes required for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and serotonin . It also serves as a cofactor for nitric oxide synthases (NOS), enzymes responsible for producing nitric oxide, a key signaling molecule . In research, this compound is of significant interest for comparative enzymatic and metabolic studies, particularly in investigating the specificity of pterin-dependent biochemical pathways. Its identification in certain flagellate protozoans, such as Astasia longa , highlights its relevance in microbiological and biochemical research . Researchers utilize this compound as a standard in chiral analytical methods, including high-performance liquid chromatography (HPLC), for the separation and identification of pterin stereoisomers in natural samples . This compound is presented as a high-purity reagent to support these specialized areas of scientific inquiry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use.

Properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36183-24-1, 13039-62-8, 22150-76-1
Record name rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone
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Record name D-Biopterin
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Record name biopterin
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Record name [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
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Record name D-Biopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Types of Reactions: Biopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form dihydrobiopterin and further to biopterin . Reduction reactions can convert biopterin back to tetrahydrobiopterin .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Role and Mechanism

D-Biopterin is primarily known for its function as a cofactor for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it is involved in the metabolism of phenylalanine, a key amino acid in protein synthesis. The biochemical pathways involving this compound include:

  • De Novo Synthesis : this compound is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions.
  • Recycling Pathways : The compound can be converted back to its active form from its oxidized state (dihydrobiopterin) via dihydrobiopterin reductase.

Neurological Disorders

This compound has been studied for its potential therapeutic effects in various neurological conditions:

  • Alzheimer's Disease (AD) : Research indicates that this compound administration may improve cognitive function and mitigate metabolic deficits associated with AD. In animal models, it has been shown to enhance memory recognition and reduce oxidative stress in the brain .
  • Parkinson's Disease : Given its role in dopamine synthesis, this compound is being investigated for its potential to alleviate symptoms related to dopamine deficiency.

Psychiatric Disorders

Imbalances in biopterin levels have been linked to mood disorders, particularly depression. Studies suggest that restoring normal biopterin levels could have beneficial effects on mood regulation and overall mental health .

Case Study 1: Alzheimer's Disease

A study involving patients with Alzheimer's disease highlighted significantly lower concentrations of biopterin in cerebrospinal fluid compared to healthy controls. This suggests a central deficiency of biopterin may contribute to the pathophysiology of AD .

Case Study 2: Cognitive Impairment in Aging

In a preclinical study using triple-transgenic mice models of Alzheimer's disease, administration of this compound improved cognitive performance and reduced amyloid-beta accumulation. This underscores the potential of this compound as a multi-target therapeutic agent against neurodegenerative diseases .

Research Findings

Recent findings emphasize the multifaceted roles of this compound beyond being merely an enzymatic cofactor:

  • Cytoprotection : this compound exhibits antioxidant properties, helping protect cells from oxidative stress and inflammation .
  • Mitochondrial Function : It has been recognized as a critical factor for mitochondrial activity, suggesting its involvement in energy metabolism and cell survival pathways .

Data Table: Summary of Applications and Findings

Application AreaKey FindingsReference
Neurological DisordersImproved cognitive function in AD models
Psychiatric DisordersLinked to mood regulation; potential antidepressant
CytoprotectionAntioxidant properties; protects against inflammation
Mitochondrial FunctionEnhances mitochondrial activity

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The following table highlights structural analogs of D-Biopterin and their distinguishing features:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Role
This compound C₉H₁₃N₅O₃ 239.24 Two stereocenters, dihydroxypropyl side chain Cofactor for hydroxylases, NOS enzymes
L-Biopterin C₉H₁₃N₅O₃ 239.24 Enantiomeric configuration (mirror stereoisomer) Less active in mammalian enzyme systems
Tetrahydrobiopterin (BH4) C₉H₁₅N₅O₃ 241.25 Fully reduced pterin ring Essential cofactor in NO synthesis, neurotransmitter production
7,8-Dihydrobiopterin (BH2) C₉H₁₃N₅O₃ 239.24 Partially oxidized pterin ring Intermediate in BH4 redox cycling

Key Structural Insights :

  • Stereochemical Specificity : this compound’s biological activity is highly dependent on its stereochemistry. L-Biopterin, its enantiomer, exhibits reduced binding affinity to mammalian enzymes due to mismatched stereocenters .
  • Oxidation State: Tetrahydrobiopterin (BH4) is the fully reduced, bioactive form, whereas 7,8-Dihydrobiopterin (BH2) represents an oxidized byproduct. BH4 deficiency leads to impaired NO synthesis and neurotransmitter imbalances .
Functional Analogs

Functional analogs share overlapping roles in redox metabolism but differ in chemical scaffolds:

Compound Functional Similarity to this compound Key Differences
Folate (Vitamin B9) Participates in one-carbon transfer reactions Contains pteridine ring but lacks dihydroxypropyl side chain; requires enzymatic conversion for activity
Riboflavin (Vitamin B2) Redox cofactor in flavoproteins Based on isoalloxazine ring; no direct role in NO synthesis
Tofenamic Acid Binds to similar enzyme pockets (e.g., COX) Arylacetic acid structure; unrelated to pterin metabolism

Research Findings and Comparative Analysis

Enzymatic Interactions
  • This compound vs. BH4 : BH4 is 100x more effective than this compound in supporting phenylalanine hydroxylase activity due to its reduced state . However, this compound stabilizes enzyme conformations in vitro, suggesting a regulatory role .
  • Clinical Implications : Mutations in dihydrobiopterin synthetase disrupt BH4 regeneration from this compound, leading to hyperphenylalaninemia and neurological deficits .

Biological Activity

D-Biopterin, also known as tetrahydrobiopterin (BH4), is a crucial cofactor involved in several biological processes, including the synthesis of neurotransmitters and nitric oxide. This article delves into its biological activity, highlighting its roles in various physiological and pathological contexts, supported by research findings and case studies.

Overview of this compound

This compound is a naturally occurring pteridine derivative that serves as an essential cofactor for enzymes involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It is also vital for the production of nitric oxide (NO) from L-arginine. The biochemical pathways involving this compound are critical for maintaining neurotransmitter balance and vascular health.

Biological Roles

  • Cofactor in Enzymatic Reactions :
    • This compound acts as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine.
    • It is also involved in the hydroxylation of tryptophan to serotonin and tyrosine to dopamine.
  • Antioxidant Activity :
    • This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Regulation of Nitric Oxide Synthesis :
    • It is crucial for NO synthesis, influencing vascular tone and blood flow .

Case Study: Cerebral Malaria

A study investigated biopterin levels in children with cerebral malaria (CM) compared to those with uncomplicated malaria and healthy controls. The results indicated that urine levels of BH4 were significantly lower in CM patients (1.10 μmol/mmol creatinine) compared to the other groups, suggesting a correlation between low BH4 levels and impaired NO bioavailability, potentially contributing to severe disease outcomes .

GroupMedian Urine BH4 (μmol/mmol creatinine)Statistical Significance
Cerebral Malaria (CM)1.10p < 0.001
Uncomplicated Malaria (UM)2.10
Healthy Controls (HC)1.60

Study: Phenylketonuria

In a genetic study involving 35 children diagnosed with phenylketonuria (PKU), researchers identified mutations in the phenylalanine hydroxylase gene that influenced the response to BH4 therapy. Approximately 65% of cases exhibited a classic PKU pattern, with specific mutations correlating with biopterin responsiveness, thereby reducing dietary restrictions for these patients .

This compound's biological activity is mediated through several mechanisms:

  • Enzyme Activation : It activates enzymes necessary for neurotransmitter synthesis, thus affecting mood and cognitive functions.
  • Regulation of Inflammation : By modulating NO production, this compound plays a role in inflammatory responses, particularly in conditions like diabetes where oxidative stress is prevalent .
  • Neuroprotection : Its antioxidant properties contribute to neuroprotection against conditions characterized by oxidative damage .

Q & A

Q. How to ensure reproducibility in this compound research?

  • Guidelines:
  • MIAPE Standards: Detail LC-MS parameters in supplementary materials.
  • Open Data: Deposit raw spectra/kinetic data in repositories like Zenodo.
  • Reagent Validation: Certify BH4 purity (≥98%) via NMR and elemental analysis .

Tables for Quick Reference

Table 1. Key Analytical Techniques for this compound Quantification

TechniqueSensitivity (nM)ApplicationsLimitationsReference
HPLC-Fluorescence1–10BH4/BH2 ratios in plasmaPoor isomer resolution
LC-MS/MS0.1–1Tissue-specific BH4 kineticsHigh equipment cost

Table 2. Common Pitfalls in this compound Experimental Design

PitfallSolution
Uncontrolled oxidationAdd antioxidants (e.g., DTT) to buffers
Inadequate sample sizeUse G*Power for a priori power analysis
Confounding dietary BH4Standardize diets in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Biopterin
Reactant of Route 2
D-Biopterin

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